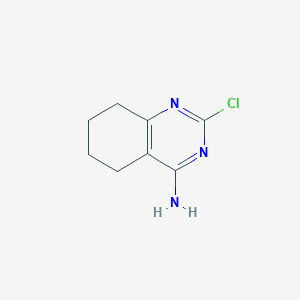

4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-

Description

BenchChem offers high-quality 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c9-8-11-6-4-2-1-3-5(6)7(10)12-8/h1-4H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKFSBRHRGKSGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901251805 | |

| Record name | 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1127-86-2 | |

| Record name | 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1127-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents. Its derivatives have demonstrated significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities[1][2]. The 5,6,7,8-tetrahydro-fused variant offers a three-dimensional structure that can enhance binding affinity and selectivity for various biological targets. This guide provides an in-depth, field-proven methodology for the synthesis of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine, a valuable intermediate for the development of novel therapeutics. We will dissect a robust and efficient synthetic pathway, elucidating the chemical principles behind each transformation and providing detailed experimental protocols.

Primary Synthetic Pathway: A Three-Step Approach

The most reliable and scalable synthesis of the target compound proceeds through a logical three-step sequence starting from the readily available 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione. This pathway involves the initial formation of a key dichloro-intermediate followed by a regioselective amination.

Caption: Overall workflow for the primary synthetic route.

Step 1: Synthesis of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione

The foundational step is the construction of the fused pyrimidine dione ring system. This is classically achieved through the condensation of cyclohexanone with urea[3][4].

Causality and Mechanistic Insight: This reaction is an acid-catalyzed condensation. Initially, the carbonyl group of cyclohexanone is activated by protonation, facilitating nucleophilic attack by urea. A series of condensation and dehydration steps, followed by cyclization and subsequent aromatization (via tautomerization and oxidation, often in situ), leads to the formation of the stable tetrahydroquinazoline dione ring structure. An alternative, though often more complex, approach involves the cyclization of 2-aminocyclohex-1-enecarbonitrile with an isocyanate. However, the direct condensation of cyclohexanone and urea remains a more atom-economical and straightforward method for large-scale preparations.

Experimental Protocol:

-

To a reaction vessel equipped with a reflux condenser and a Dean-Stark trap, add cyclohexanone (1.0 eq), urea (1.2 eq), and a suitable high-boiling solvent such as toluene or xylene.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).

-

Heat the mixture to reflux (approx. 110-140°C) and monitor the collection of water in the Dean-Stark trap.

-

Continue refluxing for 12-24 hours or until water evolution ceases.

-

Cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Collect the solid product by filtration, wash with cold solvent (toluene or hexanes) to remove unreacted cyclohexanone, and dry under vacuum.

-

The resulting crude 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione can often be used in the next step without further purification.

Step 2: Chlorination to Form 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline

This critical step converts the stable dione intermediate into a highly reactive dichloro derivative, primed for subsequent nucleophilic substitution. The reagent of choice for this transformation is phosphoryl chloride (POCl₃), which acts as both a chlorinating and dehydrating agent.

Causality and Mechanistic Insight: The lactam groups of the dione exist in tautomeric equilibrium with their lactim forms. Phosphoryl chloride reacts with the hydroxyl groups of the lactim tautomer, converting them into excellent leaving groups (chlorophosphates). Subsequent nucleophilic attack by chloride ions (from POCl₃) displaces these groups, yielding the aromatic 2,4-dichloroquinazoline system. The use of excess POCl₃ often serves as both the reagent and the solvent.

Experimental Protocol: A validated procedure for this step is well-documented.[5]

-

In a fume hood, carefully mix 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione (1.0 eq, e.g., 8.0 g) with an excess of phosphoryl chloride (POCl₃) (e.g., 40 mL).

-

Heat the reaction mixture to 120°C and maintain for 1 hour. The reaction should be monitored for completion by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and carefully remove the excess phosphoryl chloride by distillation under reduced pressure.

-

Caution: The following workup must be performed carefully. Slowly and cautiously pour the residue onto crushed ice or into a beaker of ice-cold water to quench the remaining POCl₃.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (e.g., 400 mL).

-

Wash the organic phase sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure 2,4-dichloro-5,6,7,8-tetrahydroquinazoline as a solid.[5]

Caption: Key intermediates in the synthesis of the target compound.

Step 3: Regioselective Amination of the Dichloro-Intermediate

The final step involves the selective substitution of one of the two chlorine atoms. In the 2,4-dichloroquinazoline system, the chlorine at the C4 position is significantly more labile and susceptible to nucleophilic attack than the chlorine at the C2 position. This inherent reactivity allows for a highly regioselective amination.

Causality and Mechanistic Insight: The greater reactivity at C4 is attributed to superior stabilization of the Meisenheimer complex (the intermediate in nucleophilic aromatic substitution) by the adjacent ring nitrogen at position 3. The reaction is typically performed using a source of ammonia, such as aqueous or alcoholic ammonia, at moderate temperatures to prevent undesired side reactions or substitution at the C2 position.

Experimental Protocol:

-

Dissolve the 2,4-dichloro-5,6,7,8-tetrahydroquinazoline (1.0 eq) in a suitable solvent like ethanol, isopropanol, or THF in a pressure-rated vessel.

-

Cool the solution in an ice bath and saturate it with ammonia gas, or add a concentrated solution of ammonia in ethanol (ethanolic ammonia).

-

Seal the vessel and heat the reaction mixture to a temperature between 60-80°C.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

After completion, cool the reaction to room temperature and vent any excess pressure.

-

Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

-

The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purification via column chromatography or recrystallization will afford the final product, 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine.

Data Summary

The following table provides a summary of typical reaction parameters for the primary synthetic pathway.

| Step | Key Reagents | Solvent | Temperature | Typical Time | Typical Yield |

| 1 | Cyclohexanone, Urea, p-TsOH (cat.) | Toluene/Xylene | Reflux | 12-24 h | 70-85% |

| 2 | 5,6,7,8-Tetrahydroquinazoline-2,4-dione, POCl₃ | Neat POCl₃ | 120°C | 1 h | ~57%[5] |

| 3 | 2,4-Dichloro-intermediate, Ammonia (NH₃) | Ethanol/IPA | 60-80°C | 4-12 h | 65-80% |

Alternative Synthetic Considerations

An alternative strategy for constructing the tetrahydroquinazoline core involves the condensation of a suitable cyclohexanone derivative with cyanoguanidine (dicyandiamide)[6][7]. This approach directly installs amino groups at both the C2 and C4 positions. While this route efficiently provides the C4-amino functionality, it yields a 2,4-diamino product. The subsequent selective conversion of the C2-amino group to a chloro group is a non-trivial transformation that would likely require a multi-step process (e.g., diazotization followed by a Sandmeyer reaction), making it less efficient than the primary pathway described herein for accessing the desired 2-chloro-4-amino target.

Conclusion

The synthesis of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine is most effectively achieved through a robust three-step sequence involving dione formation, chlorination, and regioselective amination. This guide provides the detailed protocols and mechanistic rationale necessary for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate. The inherent reactivity of the 2,4-dichloro intermediate offers a reliable handle for introducing nucleophiles selectively at the C4 position, establishing a solid foundation for further library development and structure-activity relationship studies.

References

- ChemicalBook. (2026, January 14). 2,4-DICHLORO-5,6,7,8-TETRAHYDROQUINAZOLINE | 1127-85-1.

- IntechOpen. (2019, December 13).

- Bentham Science. (2020, September 15).

-

PubMed. (n.d.). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. [Link]

-

PubMed. (n.d.). Synthesis and Antiparasitic and Antitumor Activity of 2, 4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline Analogues of Piritrexim. [Link]

-

ResearchGate. (2025, October 13). STRUCTURES OF CYCLOHEXANONE–UREA CONDENSATION PRODUCTS. [Link]

- Google Patents. (n.d.).

Sources

- 1. Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application | IntechOpen [intechopen.com]

- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. US4169952A - Process for the preparation of cyclohexanone-2-carboxamide - Google Patents [patents.google.com]

- 5. 2,4-DICHLORO-5,6,7,8-TETRAHYDROQUINAZOLINE | 1127-85-1 [chemicalbook.com]

- 6. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antiparasitic and antitumor activity of 2, 4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues of piritrexim - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine

An In-Depth Technical Guide on the Structural and Biological Significance of the 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine Scaffold

Executive Summary

In the landscape of targeted protein degradation and cellular homeostasis, the AAA+ (ATPase Associated with diverse cellular Activities) ATPase p97 (also known as Valosin-containing protein, VCP) has emerged as a critical therapeutic target for oncology and neurodegenerative diseases. While 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine (and its N-benzyl derivatives) is primarily a synthetic intermediate, it represents a privileged chemical scaffold. This specific pharmacophore is the structural lynchpin that unlocked the discovery of first-in-class, highly potent, and D2-domain selective p97 inhibitors, including ML241 and the clinical candidate CB-5083[1]. This whitepaper dissects the structural causality, biological mechanism of action, and experimental validation workflows associated with this pivotal tetrahydroquinazoline class.

Pharmacophore Causality: From Scaffold to Target Engagement

The transition from early-generation p97 inhibitors (like the planar quinazoline DBeQ) to sub-100 nM inhibitors required a fundamental reimagining of the core scaffold[2]. The biological activity of derivatives built from 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine is dictated by three critical structural features:

-

The 5,6,7,8-Tetrahydroquinazoline Core (Steric Fit): Unlike flat, fully aromatic quinazolines, the saturated tetrahydro ring introduces a non-planar, puckered geometry. This specific conformation perfectly occupies the hydrophobic pocket of the p97 D2 ATPase domain, yielding a 10-fold increase in biochemical potency[1].

-

The 4-Amine Position (Anchoring): Typically substituted with a benzyl group (yielding N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine), this moiety acts as the primary anchor within the ATP-binding site, mimicking the adenine ring of ATP.

-

The 2-Chloro Group (The Electrophilic Handle): The 2-chloro position is biologically inert on its own but serves as the critical reactive site for late-stage nucleophilic aromatic substitution (SNAr). Displacing this chlorine atom with bulky secondary amines (e.g., benzo[b][1,4]oxazine or indole) probes the solvent-exposed regions of the D2 domain, finalizing the active biological probe[3].

Biological Activity & Mechanism of Action

Once the 2-chloro scaffold is derivatized into an active molecule (e.g., ML241), the biological activity manifests through a highly specific cascade that disrupts cellular protein homeostasis.

-

D2-Domain Specific ATPase Inhibition: p97 contains two ATPase domains (D1 and D2). Tetrahydroquinazoline derivatives act as ATP-competitive inhibitors highly selective for the D2 domain, halting the mechanical "pulling" force of the hexameric enzyme[4].

-

Disruption of ERAD (Endoplasmic Reticulum-Associated Degradation): p97 is essential for extracting misfolded proteins from the ER. Inhibition leads to a massive intracellular accumulation of polyubiquitinated proteins.

-

Induction of Apoptosis: The unresolved proteotoxic stress triggers the Unfolded Protein Response (UPR). Unlike standard proteasome inhibitors (e.g., MG132), tetrahydroquinazoline-derived p97 inhibitors rapidly mobilize executioner caspases 3 and 7, driving cancer cells into apoptosis[2].

Figure 1: Mechanism of action of p97 inhibitors derived from the tetrahydroquinazoline scaffold.

Quantitative Structure-Activity Relationship (SAR)

The table below illustrates the evolutionary leap in biological activity achieved by transitioning to the 5,6,7,8-tetrahydroquinazoline core and derivatizing the 2-chloro position.

| Compound / Scaffold | Core Structure | 2-Position Substitution | p97 ATPase IC₅₀ (nM) | Cellular ERAD IC₅₀ (nM) |

| DBeQ (Early Lead) | Quinazoline (Planar) | Benzylamino | 1,500 | 3,000 |

| Scaffold | Tetrahydroquinazoline | Chloro | >10,000 (Inactive) | N/A |

| ML241 (Probe) | Tetrahydroquinazoline | 2H-benzo[b][1,4]oxazin-4(3H)-yl | 100 | 3,500 |

| CB-5083 (Clinical) | Tetrahydroquinazoline | 2-methyl-1H-indol-1-yl | 11 | 430 |

Data synthesized from and .

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following workflows detail the synthesis of active probes from the 2-chloro scaffold and the subsequent biological validation. These protocols are designed as self-validating systems, incorporating strict causality and internal controls.

Protocol A: Microwave-Assisted SNAr Derivatization

-

Causality: The 2-chloro position of the tetrahydroquinazoline core is sterically hindered and electronically deactivated compared to standard pyrimidines. Conventional heating often fails; microwave irradiation at 180°C provides the necessary activation energy for nucleophilic attack by bulky secondary amines[3].

-

Step 1: Suspend N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine (1.0 eq, ~0.036 mmol) and the target amine (e.g., 3,4-dihydro-2H-benzo[b][1,4]oxazine, 2.0 eq) in 1 mL of anhydrous acetonitrile.

-

Step 2: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the generated HCl, preventing the protonation of the nucleophile and driving the reaction forward.

-

Step 3: Heat the sealed vessel under microwave irradiation at 180°C for 1 hour.

-

Step 4: Concentrate under vacuum. Partition the residue between Ethyl Acetate (EtOAc) and saturated NaHCO₃. Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography (EtOAc:Hexanes) to yield the biologically active probe.

Protocol B: Malachite Green p97 ATPase Assay (Biochemical Validation)

-

Causality: Because p97 is an ATPase, measuring the release of inorganic phosphate (Pi) via the Malachite Green colorimetric complex provides a direct, scalable readout of D2 domain enzymatic inhibition.

-

Step 1: Prepare assay buffer (50 mM Tris pH 7.4, 20 mM MgCl₂, 1 mM EDTA, 0.5 mM DTT).

-

Step 2: Incubate recombinant wild-type p97 hexamer (20 nM) with varying concentrations of the synthesized inhibitor (0.1 nM to 10 μM) for 15 minutes at room temperature to establish binding equilibrium.

-

Step 3: Initiate the reaction by adding 200 μM ATP (approximating the Kₘ of the D2 domain). Incubate for 60 minutes at 37°C.

-

Step 4: Quench the reaction by adding Biomol Green (Malachite Green) reagent. Incubate for 15 minutes to allow color development.

-

Step 5: Measure absorbance at 620 nm. Calculate the IC₅₀ using a 4-parameter logistic regression model.

Protocol C: UbG76V-GFP Cellular Reporter Assay (Cellular Validation)

-

Causality: Biochemical inhibition must translate to cellular target engagement. The UbG76V-GFP fusion protein is a constitutively degraded p97/proteasome substrate. Accumulation of GFP fluorescence directly correlates with the disruption of p97-mediated ERAD[2].

-

Step 1: Seed HeLa cells stably expressing UbG76V-GFP in 96-well plates (10,000 cells/well) in DMEM + 10% FBS. Allow 16 hours for adherence.

-

Step 2: Treat cells with the inhibitor (serial dilutions) and cycloheximide (50 μg/mL). Control Logic: Cycloheximide blocks new protein synthesis, ensuring the assay strictly measures the blockade of protein degradation.

-

Step 3: Include a vehicle control (DMSO) and a positive control (MG132, 5 μM, a direct proteasome inhibitor). Incubate for 4 hours at 37°C.

-

Step 4: Lyse cells or use high-content fluorescence imaging to quantify intracellular GFP intensity.

Figure 2: Workflow for derivatizing and validating the 2-chloro-tetrahydroquinazoline scaffold.

References

-

Chou TF, et al. "Structure-activity relationship study reveals ML240 and ML241 as potent and selective inhibitors of p97 ATPase." ChemMedChem. 2013 Feb;8(2):297-312. URL:[Link]

-

Anderson DJ, et al. "Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083)." Journal of Medicinal Chemistry. 2015 Nov 25;58(22):8814-22. URL:[Link]

-

Chou TF, et al. "Selective, reversible inhibitors of the AAA ATPase p97." Probe Reports from the NIH Molecular Libraries Program. 2011 Apr 14. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure-activity relationship study reveals ML240 and ML241 as potent and selective inhibitors of p97 ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective, reversible inhibitors of the AAA ATPase p97 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase domains - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Characterization and Applications of 2-Chloro-5,6,7,8-tetrahydroquinazolin-4-amine

Executive Summary & Chemical Identity

2-Chloro-5,6,7,8-tetrahydroquinazolin-4-amine (CAS: 1127-86-2) is a highly versatile bicyclic heterocyclic building block. Featuring a partially saturated quinazoline core, this compound exhibits unique steric and electronic properties compared to fully aromatic quinazolines. In modern drug discovery, it serves as an indispensable intermediate for synthesizing advanced pharmacological agents, most notably inhibitors of the p97 AAA ATPase (such as CB-5083 and ML241)[1],[2] and highly selective human Topoisomerase IIα inhibitors [3].

Table 1: Physicochemical and Structural Properties

| Property | Value |

| Chemical Name | 2-Chloro-5,6,7,8-tetrahydroquinazolin-4-amine |

| CAS Number | 1127-86-2 |

| Molecular Formula | C8H10ClN3 |

| Molecular Weight | 183.64 g/mol |

| SMILES | Clc1nc2CCCCc2c(n1)N |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF; moderately soluble in MeOH/EtOH |

Synthesis Protocol & Mechanistic Causality

The synthesis of 2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine relies on a robust three-step sequence: cyclization, chlorination, and regioselective nucleophilic aromatic substitution (SNAr)[4],[1].

Step-by-Step Methodology

-

Step 1: Cyclization to 5,6,7,8-Tetrahydroquinazoline-2,4-dione

-

Procedure: Dissolve ethyl 2-oxocyclohexanecarboxylate (1 eq) in absolute ethanol. Add sodium ethoxide (2 eq) and urea (1.3 eq). Heat the mixture to 80°C under reflux for 15 hours. Cool to room temperature, filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum[5].

-

-

Step 2: Chlorination to 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline

-

Procedure: Suspend the dione intermediate in excess phosphorus oxychloride (POCl3). Add a catalytic amount of N,N-dimethylaniline. Reflux the mixture at 120°C for 3 hours. Cool to room temperature and remove excess POCl3 via vacuum distillation. Partition the residue between ethyl acetate and ice water. Wash the organic layer with saturated NaHCO3 and brine, dry over Na2SO4, and concentrate to afford the dichloro intermediate[4],[6].

-

-

Step 3: Regioselective Amination

-

Procedure: Dissolve the dichloro intermediate in THF or acetonitrile. Slowly add an excess of aqueous ammonia (or ammonium hydroxide). Stir the reaction mixture at room temperature for 16 hours. Concentrate the mixture in vacuo, extract with ethyl acetate, wash with water, dry over MgSO4, and purify via silica gel chromatography (gradient elution: ethyl acetate/hexanes) to yield the target 4-amine[1],[7].

-

Causality of Regioselectivity (Expertise Insight)

In 2,4-dichloro-5,6,7,8-tetrahydroquinazoline, both the C2 and C4 positions are susceptible to nucleophilic attack. However, amination with ammonia occurs predominantly at the C4 position . This regioselectivity is driven by the differential stabilization of the Meisenheimer intermediate. The C4 position is kinetically favored because the transition state allows the negative charge to be effectively delocalized onto the adjacent N3 nitrogen (the alpha-effect), which is less sterically hindered by the fused aliphatic ring compared to the C2 position[7].

Caption: Synthesis workflow and regioselective amination of CAS 1127-86-2.

Analytical Characterization (Self-Validating Protocols)

To ensure trustworthiness in the synthesis, the protocol must be a self-validating system. The primary analytical challenge is unequivocally confirming that the amination occurred at C4 rather than C2.

Table 2: Analytical Characterization Benchmarks

| Technique | Target Signal / Marker | Validation Purpose |

| 1H NMR (DMSO-d6) | Broad singlet ~ 7.0-7.5 ppm (2H, -NH2); Multiplets 1.7-2.8 ppm (8H, aliphatic) | Confirms the presence of the primary amine and the intact fused cyclohexyl ring. |

| 13C NMR (DMSO-d6) | Shifts at ~160-165 ppm (C2, C4, C6) | Confirms the highly deshielded pyrimidine core carbons. |

| LC-MS (ESI+) | m/z [M+H]+ 184.1 (base peak); 186.1 (~33% intensity) | Validates exact mass and the characteristic isotopic signature of a single chlorine atom. |

| 2D NMR (HMBC) | 3J correlation between -NH2 protons and C4a bridgehead carbon | Self-Validating Step : Differentiates C4 amination from C2 amination (which would lack this 3J correlation). |

Pharmacological Applications & Pathway Grounding

The primary utility of 2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine lies in its derivatization into potent targeted therapies via transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki couplings) at the C2 position.

p97 AAA ATPase Inhibition

By substituting the 2-chloro group with various amines, researchers have developed first-in-class compounds like CB-5083 and ML241[1],[2]. The p97 enzyme (also known as VCP) is a critical component of the Ubiquitin-Proteasome System (UPS). Inhibiting p97 prevents the degradation of poly-ubiquitinated proteins. This accumulation triggers severe endoplasmic reticulum (ER) stress, activating the Unfolded Protein Response (UPR), and ultimately driving cancer cells into apoptosis[1].

Topoisomerase IIα Selectivity

Derivatives of this tetrahydroquinazoline scaffold have been identified as highly selective, non-poisonous inhibitors of Topoisomerase IIα[3]. Unlike traditional TopoII poisons (e.g., etoposide) that enhance enzyme-mediated DNA cleavage and risk causing secondary leukemias, these derivatives block the catalytic function of the enzyme without intercalating into DNA[3].

Caption: Mechanism of action for p97 AAA ATPase inhibitors derived from CAS 1127-86-2.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Selective, reversible inhibitors of the AAA ATPase p97 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2,4-DICHLORO-5,6,7,8-TETRAHYDROQUINAZOLINE | 1127-85-1 [chemicalbook.com]

- 5. EP2392572A1 - Substituted diazepan compounds as orexin receptor antagonists - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine | 111896-77-6 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine derivatives, a class of compounds with significant potential in medicinal chemistry. The quinazoline scaffold is a privileged structure, forming the core of numerous therapeutic agents, particularly in oncology.[1][2][3] The 4-aminoquinazoline core, in particular, is a well-established pharmacophore found in a number of approved anticancer drugs that function as kinase inhibitors.[1] This guide will delve into the key synthetic strategies, reaction mechanisms, and practical considerations for preparing these valuable compounds, with a focus on providing actionable insights for laboratory practice.

The Strategic Importance of the 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine Scaffold

The 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine scaffold serves as a crucial intermediate in the synthesis of a diverse array of biologically active molecules. The presence of a chlorine atom at the 2-position provides a handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The 4-amino group is a key feature for interaction with biological targets, and the tetrahydro-fused ring system imparts specific conformational properties that can influence binding affinity and selectivity. These derivatives have shown promise as kinase inhibitors and are being investigated for their potential as anti-cancer agents.[1][4][5]

Core Synthetic Strategy: A Two-Step Approach

The most common and efficient route to 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine derivatives involves a two-step process, starting from readily available precursors. The overall workflow can be visualized as follows:

Caption: General workflow for the synthesis of target derivatives.

Step 1: Synthesis of the Key Intermediate: 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline

The pivotal intermediate for this synthetic endeavor is 2,4-dichloro-5,6,7,8-tetrahydroquinazoline. This compound is typically prepared from 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione through a chlorination reaction.

Experimental Protocol: Chlorination

A robust and widely used method for this transformation involves the use of phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline to facilitate the reaction.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione in an excess of phosphorus oxychloride.

-

Addition of Base: To this suspension, carefully add a catalytic amount of N,N-dimethylaniline.

-

Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The product will precipitate out of the aqueous solution.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography on silica gel.

Step 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The second and final step in the synthesis of the target derivatives is the regioselective substitution of one of the chlorine atoms on the 2,4-dichloro-5,6,7,8-tetrahydroquinazoline intermediate with a primary or secondary amine.

The Principle of Regioselectivity:

A crucial aspect of this reaction is its high regioselectivity. The chlorine atom at the C4 position of the quinazoline ring is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position. This is due to the electronic properties of the quinazoline ring system, where the C4 position is more electron-deficient. This inherent reactivity allows for the selective monosubstitution at the C4 position under relatively mild conditions, leaving the C2-chloro group intact for potential subsequent modifications.

Reaction Mechanism:

The reaction proceeds via a classic nucleophilic aromatic substitution (SNAr) mechanism. The amine nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a Meisenheimer-like intermediate. This intermediate is stabilized by resonance within the quinazoline ring system. Subsequent elimination of the chloride ion restores the aromaticity of the pyrimidine ring and yields the final 2-chloro-4-amino-substituted product.

Caption: Simplified mechanism of the regioselective SNAr reaction.

Experimental Protocol: C4-Amination

The following is a general procedure for the regioselective amination at the C4 position. The specific conditions may require optimization depending on the nucleophilicity and steric hindrance of the amine.

-

Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloro-5,6,7,8-tetrahydroquinazoline in a suitable anhydrous aprotic solvent such as dioxane, tetrahydrofuran (THF), or acetonitrile.

-

Addition of Amine: Add a stoichiometric equivalent or a slight excess (1.0-1.2 equivalents) of the desired primary or secondary amine to the solution at room temperature.

-

Base (Optional but Recommended): The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is often beneficial to scavenge the HCl generated during the reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench the reaction with water. Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine derivative.

Data Summary: Reaction Conditions and Yields

The following table summarizes representative examples of the synthesis of 2-chloro-N-substituted-5,6,7,8-tetrahydroquinazolin-4-amines, highlighting the diversity of amines that can be employed and the typical reaction conditions and outcomes.

| Entry | Amine (R₁R₂NH) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | Dioxane | DIPEA | 80 | 6 | 85 |

| 2 | Aniline | Isopropanol | - | Reflux | 8 | 78 |

| 3 | Morpholine | THF | TEA | RT | 12 | 92 |

| 4 | Piperidine | Acetonitrile | K₂CO₃ | 60 | 10 | 88 |

| 5 | 4-Methoxybenzylamine | Dioxane | DIPEA | 80 | 6 | 82 |

| 6 | Cyclopropylamine | THF | TEA | RT | 14 | 75 |

Note: The data in this table is a compilation of representative results from the literature and should be used as a guideline. Actual yields may vary depending on the specific reaction conditions and the scale of the synthesis.

Conclusion and Future Outlook

The synthesis of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine derivatives is a well-established and versatile process that provides access to a rich chemical space for drug discovery. The two-step synthetic sequence, involving the chlorination of a tetrahydroquinazoline-dione followed by a highly regioselective nucleophilic aromatic substitution, is both efficient and amenable to the generation of diverse libraries of compounds. The retained 2-chloro substituent offers a valuable site for further chemical elaboration, enabling the fine-tuning of pharmacological properties. Given the proven track record of the 4-aminoquinazoline scaffold in targeted therapies, these tetrahydro-analogues represent a promising area for the development of novel therapeutics, particularly in the realm of kinase inhibitors for cancer treatment.[1][3] Future research in this area will likely focus on the exploration of novel and diverse amine substituents to probe new areas of chemical space, as well as the development of more sustainable and efficient synthetic methodologies.

References

- Liu, J. Q., et al. (1991). [Synthesis and Biological Activities of 2,4-diamino-5-chloro-6-substituted Quinazolines]. Yao Xue Xue Bao, 26(11), 821-828.

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2020). Bioorganic & Medicinal Chemistry, 28(1), 115197.

- Reactions of 2,4-Dichloroquinazoline. (2025). BenchChem Technical Support Center.

- Zhang, Y., et al. (2021). Synthesis and biological evaluation of novel 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 213, 113165.

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). Molecules, 28(5), 2345.

- Gokel, G. W., Widera, R. P., & Weber, W. P. (1976). tert-BUTYL ISOCYANIDE. Organic Syntheses, 55, 96.

- Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). Molecules, 27(12), 3906.

- Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 147-165.

- Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781.

- Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.

- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (2023).

- Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022). Molecules, 27(15), 4933.

- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2021). RSC Advances, 11(54), 34185-34195.

- Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. (2022). ChemRxiv.

-

Synthesis and biological activity of new 2-amino-8-chloro-5,5-dioxo[4][5][6]triazolo[2,3-b][4][5][6]benzodithiazines. (2006). Bioorganic & Medicinal Chemistry, 14(10), 3483-3490.

- Evaluation of benzylamines for the formation of quinazolines using IBIS as catalyst. (2022).

- Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids. (2025). BenchChem.

- Synthetic method of 2,4-dichloroquinazoline derivative. (2012).

Sources

- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 6. [Synthesis and biological activities of 2,4-diamino-5-chloro-6-substituted quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine: A Technical Guide for Drug Development

Executive Summary

2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine (CAS: 1127-86-2) is a highly versatile halogenated fused-pyrimidine intermediate. In contemporary medicinal chemistry, it serves as a foundational building block for synthesizing potent, selective inhibitors of the p97 AAA ATPase (Valosin-containing protein), a critical target in oncology and protein homeostasis 1. Proper spectroscopic characterization of this intermediate is non-negotiable, as impurities or structural isomers at this stage will propagate through subsequent palladium-catalyzed cross-coupling reactions, compromising the yield and efficacy of final drug candidates like CB-5083 and ML241 2.

This whitepaper provides an authoritative, self-validating framework for the spectroscopic analysis (NMR, FT-IR, and LC-MS) of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine, detailing not just the what, but the why behind each analytical choice.

Mechanistic Role in Synthetic Workflows

The structural value of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine lies in its bifunctional reactivity. The C4-primary amine allows for functionalization or hydrogen-bond donor interactions in the target binding pocket, while the C2-chlorine is highly activated by the electron-deficient pyrimidine ring. This activation makes the C2 position an ideal electrophile for nucleophilic aromatic substitution (S_NAr) or Buchwald-Hartwig amination to append bulky bicyclic "P2 moieties" required for p97 inhibition 2.

Synthesis pathway of p97 inhibitors highlighting the target intermediate.

Spectroscopic Profiling & Causality

Nuclear Magnetic Resonance (NMR)

The ^1H NMR spectrum is defined by the aliphatic protons of the fused cyclohexyl ring and the primary amine. The C5 and C8 methylene protons are adjacent to the anisotropic pyrimidine ring, causing them to resonate downfield (~2.3–2.7 ppm) compared to the C6 and C7 protons (~1.7–1.9 ppm) 3.

Solvent Causality: DMSO-d_6 is strictly preferred over CDCl_3. The primary amine (-NH_2) undergoes rapid proton exchange in non-coordinating solvents, which can broaden or completely mask the signal. DMSO-d_6 acts as a strong hydrogen-bond acceptor, locking the amine protons and resolving them as a distinct, integrable broad singlet around 6.80 ppm.

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR is utilized primarily to validate the presence of the primary amine and the C-Cl bond. Technique Causality: Attenuated Total Reflectance (ATR) is mandatory. Traditional KBr pellet preparation introduces hygroscopic moisture, resulting in a massive O-H stretch artifact at 3400 cm^-1. This artifact directly overlaps with and obscures the critical N-H stretching frequencies (3450 and 3320 cm^-1) of the quinazolinamine. ATR eliminates this matrix interference.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Ionization Causality: The pyrimidine nitrogens are highly basic. Under acidic chromatographic conditions (0.1% formic acid), these nitrogens are readily protonated. Consequently, Positive Electrospray Ionization (ESI+) is highly efficient, yielding a robust[M+H]^+ parent ion. Furthermore, the presence of a single chlorine atom provides a distinct isotopic signature—a 3:1 ratio between the ^35Cl and ^37Cl peaks—serving as an internal validation of the halogenated state 2.

Experimental Methodologies

Protocol A: NMR Acquisition

-

Sample Preparation: Weigh accurately 15 mg of the purified solid.

-

Dissolution: Dissolve in 0.6 mL of DMSO-d_6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Ensure complete dissolution via gentle sonication for 30 seconds.

-

Instrument Setup: Transfer to a high-quality 5 mm NMR tube. Utilize a 300 MHz or 400 MHz spectrometer (e.g., JEOL ECZ400S or OXFORD/Varian) at 25 °C 1.

-

^1H Acquisition: 16 scans, 1-second relaxation delay (D1).

-

^13C Acquisition: 1024 scans, 2-second relaxation delay. Critical Step: The extended delay is required because the quaternary pyrimidine carbons (C2, C4, C4a, C8a) lack attached protons, resulting in slower dipole-dipole relaxation.

Protocol B: LC-MS Analysis

-

Sample Preparation: Prepare a 10 µg/mL solution in a 50:50 mixture of LC-MS grade Water and Acetonitrile.

-

Chromatography: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.8 µm particle size).

-

Gradient Elution: Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Run a gradient from 5% B to 95% B over 5 minutes using a Shimadzu LC-MS-2020 system or equivalent 2.

-

Detection: Monitor UV absorption at 214 nm and 254 nm. Acquire MS data in ESI+ mode (m/z range 100–500).

Protocol C: FT-IR (ATR) Analysis

-

Background: Clean the Diamond ATR crystal with isopropanol. Collect a background spectrum to subtract ambient CO_2 and water vapor.

-

Sample Application: Place 2–3 mg of the dry powder directly onto the center of the crystal.

-

Compression: Apply uniform pressure using the ATR anvil. Critical Step: Intimate contact between the crystal and the sample is required to ensure the evanescent infrared wave penetrates the sample matrix adequately.

-

Acquisition: Scan from 4000 to 400 cm^-1 at 4 cm^-1 resolution for 32 co-added scans.

Quantitative Data Summaries

Table 1: ^1H NMR Assignments (400 MHz, DMSO-d_6)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.80 | Broad singlet | 2H | -NH_2 (Exchanges with D_2O) |

| 2.55 | Triplet (J = 6.0 Hz) | 2H | C8-H_2 (Ring CH_2 adjacent to pyrimidine) |

| 2.35 | Triplet (J = 6.0 Hz) | 2H | C5-H_2 (Ring CH_2 adjacent to pyrimidine) |

| 1.75 | Multiplet | 4H | C6-H_2, C7-H_2 (Central ring CH_2 groups) |

Table 2: ^13C NMR Assignments (100 MHz, DMSO-d_6)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| 164.5 | Quaternary | C4 (C-NH_2) |

| 158.0 | Quaternary | C2 (C-Cl) |

| 155.2 | Quaternary | C8a (Bridgehead) |

| 112.5 | Quaternary | C4a (Bridgehead) |

| 31.0 | Secondary (CH_2) | C8 |

| 22.5 | Secondary (CH_2) | C5 |

| 22.0 | Secondary (CH_2) | C6 |

| 21.5 | Secondary (CH_2) | C7 |

Table 3: Key FT-IR Vibrational Modes (ATR)

| Wavenumber (cm^-1) | Intensity | Vibrational Mode & Functional Group |

|---|---|---|

| 3450, 3320 | Medium, Sharp | N-H stretch (Primary amine) |

| 2930, 2860 | Weak | C-H stretch (Aliphatic cyclohexyl ring) |

| 1630 | Strong | C=N stretch (Pyrimidine core) |

| 1560 | Medium | N-H bend (Scissoring) |

| 1080 | Strong | C-Cl stretch (Halogenated aromatic) |

Table 4: LC-MS Isotopic Profile (ESI+)

| m/z Detected | Relative Abundance | Ion Assignment |

|---|---|---|

| 184.06 | 100% (Base Peak) | [M(^35Cl) + H]^+ |

| 186.06 | ~33% |[M(^37Cl) + H]^+ |

Orthogonal Validation Logic

To ensure absolute scientific integrity before proceeding to downstream cross-coupling reactions, the data from the above techniques must be integrated into a self-validating loop. No single technique is sufficient to prove the structure in isolation.

Orthogonal validation workflow for spectroscopic structural proof.

References

-

[3] Probe Reports from the NIH Molecular Libraries Program: Selective, reversible inhibitors of the AAA ATPase p97. National Institutes of Health (NIH). 3

-

[1] FUSED PYRIMIDINES AS INHIBITORS OF P97 COMPLEX - EP 3097092 B1. European Patent Office. 1

-

[2] Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083). Journal of Medicinal Chemistry, ACS Publications. 2

Sources

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- Analogs for Researchers and Drug Development Professionals

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a cornerstone in modern medicinal chemistry.[1] Its planar structure and versatile synthetic accessibility have made it a "privileged scaffold," capable of interacting with a wide array of biological targets.[2] Consequently, numerous quinazoline derivatives have been developed and approved as therapeutic agents for various diseases, including cancer and hypertension.[3][4]

The 5,6,7,8-tetrahydroquinazoline core, the subject of this guide, introduces a saturated cyclohexane ring. This modification imparts a three-dimensional character to the otherwise planar quinazoline structure, which can lead to altered binding affinities and pharmacokinetic properties. The 2-chloro substituent serves as a key reactive handle, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR). Finally, the 4-amino group is a common feature in many biologically active quinazolines, often playing a crucial role in target engagement, for instance, through hydrogen bonding interactions within the ATP-binding site of kinases.

This guide provides a comprehensive overview of the synthesis, characterization, and biological potential of 4-quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- analogs, intended for researchers and professionals in the field of drug discovery and development.

Part 1: Synthesis of 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine Analogs

The synthesis of this class of compounds typically begins with the construction of the core 5,6,7,8-tetrahydroquinazoline ring system, followed by functionalization at the 2- and 4-positions.

1.1: Synthesis of the 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline Intermediate

A common starting point for the synthesis of the target scaffold is the cyclocondensation of a suitable cyclohexane-based precursor. The 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline can be prepared and subsequently chlorinated to yield the versatile 2,4-dichloro intermediate.[5] This dichloro derivative is a key building block for creating a library of analogs due to the differential reactivity of the two chlorine atoms.

1.2: Introduction of the 4-Amino Group

The chlorine atom at the 4-position of the quinazoline ring is generally more reactive towards nucleophilic substitution than the chlorine at the 2-position. This allows for the selective introduction of an amino group at C4 by reacting the 2,4-dichloro intermediate with ammonia or a primary/secondary amine at controlled temperatures.

1.3: Diversification at the 2-Position

With the 4-amino group in place, the less reactive 2-chloro substituent can be displaced by a variety of nucleophiles under more forcing conditions (e.g., higher temperatures, use of a catalyst). This step is crucial for generating a diverse library of analogs for biological screening.

General Synthetic Workflow

Caption: General synthetic scheme for 2,4-disubstituted-5,6,7,8-tetrahydroquinazolines.

Experimental Protocol: Synthesis of a Representative Analog

Step 1: Synthesis of 2,4-dichloro-5,6,7,8-tetrahydroquinazoline A mixture of 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline and phosphorus oxychloride (POCl₃) is heated under reflux.[5] After completion of the reaction, the excess POCl₃ is removed under reduced pressure, and the residue is carefully poured onto crushed ice. The resulting precipitate is filtered, washed with water, and dried to afford 2,4-dichloro-5,6,7,8-tetrahydroquinazoline.[5]

Step 2: Synthesis of 2-chloro-5,6,7,8-tetrahydro-N-phenyl-4-quinazolinamine To a solution of 2,4-dichloro-5,6,7,8-tetrahydroquinazoline in a suitable solvent like isopropanol, an equimolar amount of aniline is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is then evaporated, and the residue is purified by column chromatography to yield the desired product.

Step 3: Synthesis of N4-phenyl-2-(phenylamino)-5,6,7,8-tetrahydro-4-quinazolinamine The product from Step 2 is dissolved in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) along with an excess of aniline. The reaction mixture is heated at an elevated temperature (e.g., 150-180 °C) for several hours. After cooling, the product is precipitated by the addition of water, filtered, and purified by recrystallization or column chromatography.

Part 2: Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized analogs. A combination of spectroscopic techniques is typically employed.[6]

| Technique | Purpose | Expected Observations for the Core Scaffold |

| ¹H NMR | Determines the proton environment and connectivity. | Signals for the aliphatic protons of the tetrahydro- ring (typically in the range of 1.5-3.0 ppm) and aromatic protons if present. The NH proton of the 4-amino group will appear as a broad singlet. |

| ¹³C NMR | Identifies the carbon framework of the molecule. | Resonances for the aliphatic carbons and the characteristic signals for the quinazoline ring carbons. |

| Mass Spectrometry (MS) | Confirms the molecular weight and provides fragmentation patterns. | The molecular ion peak corresponding to the calculated mass of the compound. For chloro-substituted intermediates, a characteristic isotopic pattern (M+2 peak with ~1/3 intensity of the M peak) will be observed.[5] |

| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | Characteristic stretching frequencies for N-H (amine), C=N (pyrimidine ring), and C-Cl bonds. |

Characterization Workflow

Caption: A typical workflow for the analytical characterization of synthesized analogs.

Part 3: Biological Activity and Therapeutic Potential

Quinazoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[4][7][8] The therapeutic potential of 4-quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- analogs is being explored in several areas.

3.1: Anticancer Activity

Many quinazoline-based compounds function as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[9] For example, gefitinib and erlotinib are quinazoline-based EGFR (Epidermal Growth Factor Receptor) inhibitors used in cancer therapy.[4] The 4-anilinoquinazoline scaffold is a well-established pharmacophore for kinase inhibition. Analogs of the 5,6,7,8-tetrahydroquinazoline series have also been investigated as potential multi-targeted inhibitors, affecting targets like microtubules in addition to receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2.[10]

Another important target for anticancer drug design is dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis. Tetrahydroquinazoline derivatives have been designed and evaluated as nonclassical inhibitors of DHFR.[11]

Potential Kinase Inhibition Mechanism

Caption: A simplified model of a 4-aminoquinazoline derivative binding to a kinase active site.

3.2: Antimicrobial Activity

The quinazoline scaffold is also present in compounds with significant antimicrobial properties.[8] Derivatives have been synthesized and tested against various bacterial and fungal strains.[12] The mechanism of action can vary, but some compounds are known to interfere with essential cellular processes in microbes.[8] The exploration of 5,6,7,8-tetrahydroquinazoline analogs could lead to the discovery of new antimicrobial agents, which is of critical importance given the rise of drug-resistant pathogens.

Part 4: Future Directions and Conclusion

The 4-quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- scaffold and its derivatives represent a promising area for drug discovery. The synthetic accessibility and the potential for diversification make this an attractive starting point for generating libraries of novel compounds.

Future research in this area could focus on:

-

Expansion of Chemical Diversity: Synthesizing a broader range of analogs by exploring a wider variety of nucleophiles for substitution at the 2-position.

-

In-depth Biological Evaluation: Screening new analogs against a wider panel of biological targets, including different kinase families, microbial strains, and other relevant enzymes.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure to understand the key features required for potent and selective biological activity.

-

In Vivo Studies: Advancing the most promising compounds from in vitro assays to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety.

References

- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Results in Chemistry.

- Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). MDPI.

- Potential of Substituted Quinazolines to Interact with Multiple Targets in the Tre

- Synthesis of Medicinally Important Quinazolines and Their Deriv

- Study of developments of biologically active Quinazolinones deriv

- Biological Activity of Quinazolinones. (2020). IntechOpen.

- Synthesis of quinazolines. Organic Chemistry Portal.

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.

- Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Applic

- A short review on synthetic strategies towards quinazoline based anticancer drugs. (2021). Arkivoc.

- Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Applic

- A Comparative Guide to the Analytical Characterization of Quinazolin-2-ylboronic Acid Products. Benchchem.

- Therapeutic progression of quinazolines as targeted chemotherapeutic agents. (2021). PubMed.

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). Semantic Scholar.

- 2,4-dichloro-5,6,7,8-tetrahydroquinazoline. Sigma-Aldrich.

- Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. PubMed.

- Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing.

- Synthesis, Characterization and Biological Investigations on Metal Chelates of 2-[(8-hydroxyquinolinyl)-5- aminomethyl]-3-(4.

- 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline. ChemScene.

- Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (2018). IJIRT.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. ijirt.org [ijirt.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application | IntechOpen [intechopen.com]

- 5. longdom.org [longdom.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cbijournal.com [cbijournal.com]

- 8. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic progression of quinazolines as targeted chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- SAR studies

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 2-Chloro-5,6,7,8-tetrahydroquinazolin-4-amine Derivatives

Executive Summary

The compound 2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine (and its N-substituted derivatives) represents a privileged intermediate scaffold in modern medicinal chemistry, specifically in the development of inhibitors targeting the p97/VCP AAA+ ATPase . This technical whitepaper explores the causality behind the structural evolution of this scaffold, detailing the chemical synthesis, biological evaluation protocols, and the structure-activity relationship (SAR) rationale that guided the transition from early high-throughput screening (HTS) hits to first-in-class clinical candidates.

Target Biology: The p97/VCP AAA+ ATPase

The hexameric AAA+ (ATPase Associated with diverse cellular Activities) protein p97, also known as valosin-containing protein (VCP), is a critical regulator of cellular protein homeostasis (proteostasis)[1]. Operating as a molecular segregase, p97 utilizes the energy of ATP hydrolysis to extract ubiquitinated proteins from macromolecular complexes or membranes, feeding them into the ubiquitin-proteasome system (UPS) or the endoplasmic-reticulum-associated degradation (ERAD) pathway[2].

The Rationale for Oncology: Cancer cells, particularly those with a highly secretory phenotype like multiple myeloma, operate under immense basal proteotoxic stress. Inhibiting p97 disrupts the ERAD pathway, leading to an accumulation of misfolded poly-ubiquitinated proteins. This triggers an irresolvable Unfolded Protein Response (UPR), ultimately driving the cancer cell into apoptosis[3].

Mechanism of p97 inhibition disrupting proteostasis, leading to ER stress and apoptosis.

SAR Evolution: From Quinazolines to Tetrahydroquinazolines

The discovery of p97 inhibitors began with the HTS hit DBeQ (N2,N4-dibenzylquinazoline-2,4-diamine), a reversible, ATP-competitive inhibitor with an IC50 of ~2 µM[4]. While DBeQ validated p97 as a druggable target, its potency and pharmacokinetic (PK) properties were insufficient for in vivo efficacy.

The Tetrahydroquinazoline Breakthrough: To discover more potent inhibitors, researchers conducted extensive SAR studies focusing on the quinazoline core[2]. The critical breakthrough occurred when the aromatic phenyl ring of the quinazoline was replaced with a saturated six-membered ring, yielding the 5,6,7,8-tetrahydroquinazoline core[3].

-

Causality of Saturation: The saturation of the ring system fundamentally altered the three-dimensional conformation of the scaffold. Unlike the flat, rigid aromatic quinazoline, the puckered tetrahydro ring provided optimal steric complementarity with the D2 ATPase domain of p97. This structural shift resulted in ML241 , which exhibited a 20-fold increase in potency (IC50 = 100 nM) and strict selectivity for the D2 domain over the D1 domain[5].

-

Evolution to CB-5083: While ML241 was highly potent in vitro, its highly lipophilic nature (high cLogP) limited its oral bioavailability. Further SAR optimization involved heteroatom insertion into the saturated ring (transitioning from a tetrahydroquinazoline to a pyrano[4,3-d]pyrimidine), which drastically improved aqueous solubility and yielded the clinical candidate CB-5083 (IC50 = 11 nM)[3].

Chemical evolution of p97 inhibitors from the DBeQ hit to the clinical candidate CB-5083.

Quantitative SAR Data Summary

| Compound | Core Scaffold | p97 ATPase IC50 | D1/D2 Selectivity | Cellular Phenotype |

| DBeQ | Quinazoline | ~2.0 µM | Dual D1/D2 | Reversible UPS block |

| ML240 | 8-Methoxyquinazoline | 110 nM | D2-selective | Rapid apoptosis, LC3-II accumulation |

| ML241 | 5,6,7,8-Tetrahydroquinazoline | 100 nM | D2-selective | ERAD impairment, delayed apoptosis |

| CB-5083 | Pyrano[4,3-d]pyrimidine | 11 nM | D2-selective | Orally bioavailable, tumor regression |

Chemical Synthesis Methodology

The synthesis of the core intermediate, N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine , relies on the differential electrophilicity of the 2,4-dichloro-5,6,7,8-tetrahydroquinazoline starting material.

Mechanistic Rationale: In pyrimidine-fused systems, the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This regioselectivity allows for the functionalization of the C4 position with benzylamine at room temperature, leaving the C2 chloride intact for subsequent displacement under harsher conditions (e.g., microwave irradiation at 180 °C) to yield the final ML241 probe[6].

Protocol: Synthesis of N-Benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine

This protocol is a self-validating system adapted from the NIH Molecular Libraries Program standards[6].

-

Reagent Preparation: Suspend 2,4-dichloro-5,6,7,8-tetrahydroquinazoline (100 mg, 0.49 mmol) in 2.0 mL of anhydrous acetonitrile (CH3CN) in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add triethylamine (TEA) (0.1 mL, ~0.72 mmol) to act as an acid scavenger, preventing the protonation of the incoming amine nucleophile.

-

Nucleophilic Addition: Slowly add benzylamine (53 µL, 0.49 mmol) dropwise to the suspension. Note: Strict 1:1 stoichiometry is maintained to prevent unwanted di-substitution at the C2 position.

-

Reaction: Stir the mixture at room temperature (20–25 °C) for 16 hours under a nitrogen atmosphere.

-

Workup: Evaporate the solvent to dryness under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue via silica gel flash chromatography using an Ethyl Acetate:Hexanes (1:2) solvent system.

-

Validation: The product elutes at an Rf of 0.6. Evaporation of the product fractions yields the target compound as a white solid (Yield: ~38 mg, 28%). Structural confirmation is achieved via 1H NMR (400 MHz, CDCl3): δ 7.44–7.31 (m, 5H), 4.95 (s, 1H), 4.71 (d, J = 5.4 Hz, 2H), 2.71 (t, J = 5.4 Hz, 2H), 2.28 (t, J = 5.5 Hz, 2H), 1.95–1.74 (m, 4H)[6].

Biological Evaluation Workflows

To validate the SAR of the 5,6,7,8-tetrahydroquinazoline derivatives, a robust, self-validating biochemical assay is required to measure the ATPase activity of the p97 D2 domain.

Protocol: In Vitro p97 ATPase Luminescence Assay

This assay utilizes an ATP-depletion luminescence readout (e.g., ADP-Glo or Kinase-Glo) to quantify the IC50 of the synthesized compounds[6].

-

Buffer Preparation: Prepare a 2.5× Assay Buffer consisting of 50 mM Tris (pH 7.4), 20 mM MgCl2, and 1 mM EDTA. Causality: Mg2+ is strictly required to coordinate ATP within the AAA+ nucleotide-binding pocket. EDTA is kept at a low 1 mM concentration to chelate trace heavy metal impurities without stripping the essential Mg2+.

-

Plate Dispensing: Dispense 20 µL of the 2.5× Assay Buffer into each well of a white, opaque 96-well microtiter plate (opaque walls prevent luminescence cross-talk between wells).

-

Enzyme Addition: Dilute purified recombinant p97 hexamer (stock: 5 mg/mL) in 1× Assay Buffer. Dispense 10 µL of the diluted enzyme into each well.

-

Compound Incubation: Add 10 µL of the test compound (e.g., ML241) serially diluted in DMSO (ensure final DMSO concentration is ≤1% to prevent enzyme denaturation). Include DMSO-only wells as negative controls. Incubate at room temperature for 15 minutes to allow for steady-state binding.

-

Reaction Initiation: Add 10 µL of ATP solution (final concentration typically at the Km of the enzyme, ~20 µM) to initiate hydrolysis. Incubate for 60 minutes at room temperature.

-

Detection: Add the luminescence detection reagent to halt the reaction and convert residual ATP/ADP into a luminescent signal. Read the plate on a microplate luminometer. Data is plotted as log[inhibitor] vs. luminescence to calculate the IC50.

References

-

Selective, reversible inhibitors of the AAA ATPase p97 - Probe Reports from the NIH Molecular Libraries Program Source: National Center for Biotechnology Information (NCBI) URL:[Link][6]

-

Structure–Activity Relationship Study Reveals ML240 and ML241 as Potent and Selective Inhibitors of p97 ATPase Source: PubMed Central (PMC) / ChemMedChem URL:[Link][2]

-

Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083) Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][3]

-

Evaluating p97 inhibitor analogues for their domain-selectivity and potency against the p97-p47 complex Source: PubMed Central (PMC) / ChemMedChem URL:[Link][5]

-

Targeting p97 to Disrupt Protein Homeostasis in Cancer Source: Frontiers in Oncology URL:[Link][4]

Sources

- 1. Structure–Activity Relationship Study Reveals ML240 and ML241 as Potent and Selective Inhibitors of p97 ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Study Reveals ML240 and ML241 as Potent and Selective Inhibitors of p97 ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Targeting p97 to Disrupt Protein Homeostasis in Cancer [frontiersin.org]

- 5. Evaluating p97 inhibitor analogues for their domain-selectivity and potency against the p97-p47 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective, reversible inhibitors of the AAA ATPase p97 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, notably including potent kinase inhibitors. This technical guide provides a comprehensive analysis of the core physicochemical properties of a specific derivative, 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering insights into the causal relationships between these properties and their profound implications for drug discovery and development. We will delve into the theoretical underpinnings of key attributes, present detailed, self-validating experimental protocols for their determination, and contextualize their importance within the landscape of targeted cancer therapy, with a focus on kinase inhibition.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, has emerged as a critical pharmacophore in the development of targeted therapeutics.[1][2] Its rigid structure provides a versatile framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. A significant number of FDA-approved small molecule kinase inhibitors feature the quinazoline core, underscoring its importance in oncology.[3] The subject of this guide, 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-, incorporates several key structural features: a partially saturated cyclohexene ring which can enhance aqueous solubility compared to its fully aromatic counterparts, a chloro substituent that can influence pKa and metabolic stability, and an amino group crucial for potential hydrogen bonding interactions within a target's active site.[4] Understanding the fundamental physicochemical properties of this molecule is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, and ultimately, its potential as a drug candidate.

Core Physicochemical Properties: A Detailed Examination

The journey of a drug molecule from administration to its site of action is governed by a complex interplay of its physicochemical characteristics. These properties dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to engage with its biological target.

Molecular Structure and Weight

The foundational identity of a molecule is its structure and corresponding molecular weight.

-

IUPAC Name: 2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine

-

Molecular Formula: C₈H₁₀ClN₃

-

Molecular Weight: 183.64 g/mol [5]

-

CAS Number: 111896-77-6[5]

The molecular weight of 183.64 g/mol places this compound well within the range of "drug-like" molecules as defined by Lipinski's Rule of Five, which suggests a molecular weight of less than 500 Da for good oral bioavailability.[6]

Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

|---|---|---|

| LogP | 1.591 | [5] |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Rotatable Bonds | 0 |[5] |

Note: The values presented in this table are computationally predicted and have not been experimentally verified for this specific molecule. They are provided as an estimation based on its structure.

A predicted LogP of 1.591 suggests a balanced character, indicating that the molecule possesses sufficient lipophilicity to permeate cell membranes while retaining a degree of aqueous solubility.[5]

Solubility

Aqueous solubility is a crucial prerequisite for a drug to be absorbed from the gastrointestinal tract and to be transported in the bloodstream. The partially saturated tetrahydro- ring in the target compound is expected to improve aqueous solubility when compared to fully aromatic quinazolines.[4]

Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a robust and widely accepted method for determining the equilibrium solubility of a compound.

Principle: An excess of the solid compound is equilibrated with a solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then quantified.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

-

Ensure a visible excess of solid material remains to confirm that saturation has been reached.

-

-

Equilibration:

-

Agitate the vials in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved.

-

-

Phase Separation:

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not bind the analyte.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound of known concentrations.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated supernatant.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or µg/mL.

-

Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility assay.

Ionization Constant (pKa)